

# Application Notes & Protocols: Milademetan in Murine Xenograft Models

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#### Introduction

**Milademetan** (also known as AMG 232, KRT-232, and RAIN-32) is a potent and selective, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1][2][3] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein. **Milademetan** works by binding to MDM2 at the p53-binding pocket, thereby preventing the MDM2-p53 interaction. This stabilizes p53, leading to the activation of p53-mediated signaling pathways that can induce cell-cycle arrest, apoptosis, and tumor growth inhibition.[4] Preclinical studies in various xenograft models have demonstrated its robust anti-tumor activity.[5][6][7]

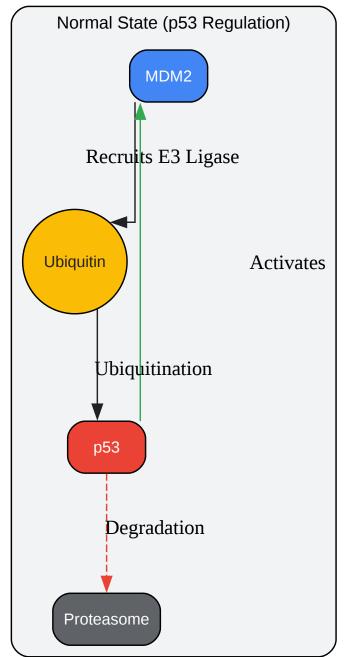
These application notes provide a summary of effective dosages, administration schedules, and experimental protocols for the use of **Milademetan** in in vivo xenograft studies in mice, based on published research.

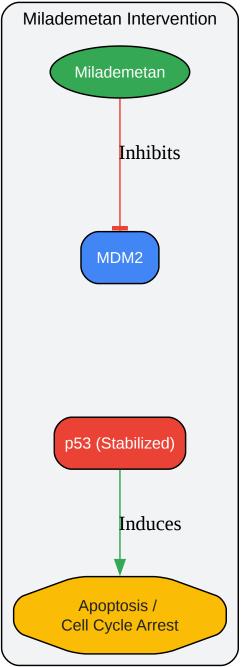
## **Mechanism of Action: MDM2-p53 Pathway**

**Milademetan** disrupts the negative regulatory loop between MDM2 and p53. By inhibiting MDM2, p53 levels are restored, allowing it to function as a tumor suppressor.



#### Milademetan Mechanism of Action





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Caption: **Milademetan** inhibits MDM2, preventing p53 degradation and restoring its tumor suppressor functions.

## **Quantitative Data Summary**

The following tables summarize dosages and schedules for **Milademetan** (AMG 232) from various preclinical xenograft studies.

## Table 1: Milademetan (AMG 232) Monotherapy Dosages in Xenograft Models



Tumor Model	Cell Line	Mouse Strain	Dosage (mg/kg)	Dosing Schedul e	Route	Efficacy Summar y	Referen ce
Osteosar coma	SJSA-1 (MDM2- amplified )	Athymic Nude	7.5, 15, 30, 60	Daily (q.d.)	Oral Gavage	ED <sub>50</sub> of 9.1 mg/kg. Complete tumor regressio n in 10/12 mice at 60 mg/kg.[7]	[7][8]
Osteosar coma	SJSA-1	Athymic Nude	75	Daily (q.d.)	Oral Gavage	10/10 tumors completel y regresse d after 10 days of treatment	[6]
Colorecta I Carcinom a	HCT-116	Athymic Nude	25, 50, 100	Twice Daily (b.i.d.)	Oral Gavage	Dose-depende nt tumor growth inhibition (TGI). ED50 of 16 mg/kg.	[8]
Lung Adenocar	LU-01- 0448	Nude	100	Daily (q.d.)	Oral Gavage	Significa nt	[5]



cinoma	(PDX)					antitumor activity.	
Gastric Cancer	ST-02- 0075 (PDX)	Nude	25, 50, 100	Daily (q.d.)	Oral Gavage	Dose- depende nt antitumor activity.	[5]
Lung Adenocar cinoma	LD1- 0025- 217621 (PDX)	Nude	50	Daily (q.d.)	Oral Gavage	Antitumor activity observed	[5]
Non- Small Cell Lung Cancer	NCI- H460	-	100 (max dose)	Daily (q.d.)	Oral Gavage	60% TGI with an ED₅o of 78 mg/kg.	[6]
Osteosar coma	SJSA-1	-	120	Intermitte nt (3 days on, 11 days off)	Oral Gavage	More durable and effective than continuo us 30 mg/kg dosing.	[5]
Merkel Cell Carcinom a	MKL-1	-	25, 50, 75	-	Oral Gavage	Dose- depende nt inhibition of tumor growth.	[2]

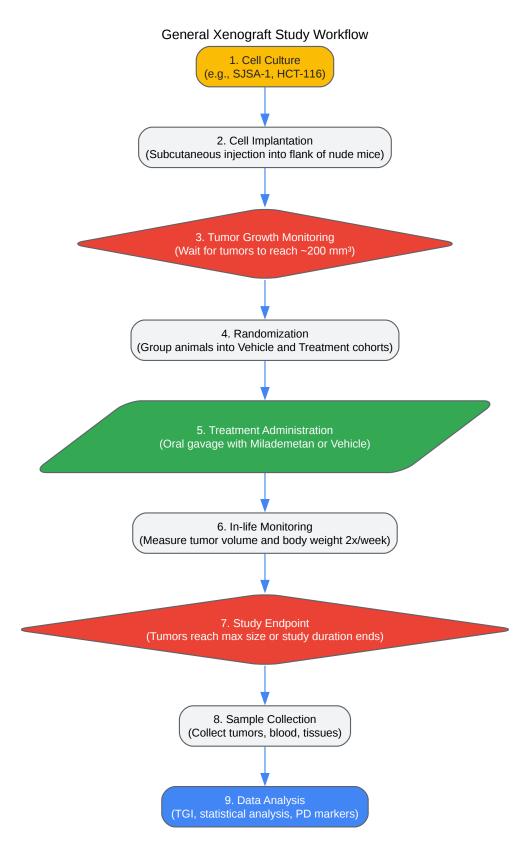
## **Experimental Protocols**



## **Protocol 1: General Xenograft Study Workflow**

This protocol outlines a typical workflow for evaluating **Milademetan** efficacy in a subcutaneous xenograft model.





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Caption: Key steps for an in vivo xenograft study, from cell preparation to final data analysis.



## **Materials and Reagents**

- Cell Lines: Appropriate human cancer cell line with wild-type TP53 (e.g., SJSA-1, HCT-116).
   [6][7]
- Animals: Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).[7]
- Milademetan (AMG 232): Powder form.
- Vehicle Components:
  - Dimethyl sulfoxide (DMSO)
  - Kolliphor® EL (Cremophor® EL)
  - Sterile Water or Saline
  - Polyethylene glycol 300/400 (PEG300/400)
  - Tween-80
  - Corn Oil

## **Protocol 2: Preparation of Milademetan Formulation**

**Milademetan** is administered orally. Proper formulation is critical for bioavailability.

Vehicle Formulation Example: A commonly cited vehicle for preclinical oral gavage studies is a mix of DMSO, a surfactant like Tween-80 or Kolliphor EL, PEG, and saline/water.[9][10] For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. [10] Another reported vehicle for AMG 232 is 5% DMSO, 20% Kolliphor EL, and 75% water.[9]

#### **Preparation Steps:**

- Weigh the required amount of Milademetan powder based on the desired final concentration and dosing volume (typically 10 mL/kg for mice).
- In a sterile tube, dissolve the Milademetan powder in the required volume of DMSO by vortexing.



- Add the PEG300/400 and Tween-80/Kolliphor EL. Vortex thoroughly until a clear solution is formed.
- Add the saline or water dropwise while vortexing to prevent precipitation.
- Prepare the vehicle control solution using the same component ratios without the active compound.
- Formulations should be prepared fresh daily.

## Protocol 3: Xenograft Tumor Implantation and Study Initiation

- Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS or Matrigel at a concentration of 5 x 10<sup>6</sup> to 10 x 10<sup>7</sup> cells/mL.[7]
- Implantation: Anesthetize the mice. Subcutaneously inject 100-200 μL of the cell suspension into the right flank of each mouse.
- Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions twice weekly using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
- Randomization: Once average tumor volumes reach approximately 150-200 mm<sup>3</sup>, randomize
  the mice into treatment and control groups (n=8-12 mice per group).[7][9] Ensure the
  average tumor volume is similar across all groups.

### **Protocol 4: Drug Administration and Monitoring**

- Administration: Administer **Milademetan** or vehicle via oral gavage according to the chosen dosing schedule (e.g., daily). The volume is typically 0.2 mL for a 20g mouse (10 mL/kg).
- Monitoring:
  - Record tumor volumes and body weights at least twice per week.



- Monitor animal health daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). No significant body weight loss was observed in several reported
   Milademetan studies.[6][7]
- The study endpoint is reached when tumors in the control group reach the maximum allowed size per institutional guidelines, or after a predetermined treatment duration.

## Protocol 5: Pharmacodynamic (PD) Marker Analysis

To confirm target engagement, tumors can be harvested at specific time points after the final dose for molecular analysis.

- Sample Collection: Euthanize mice at a specified time post-treatment (e.g., 4, 6, or 24 hours).
   [6][7] Immediately excise tumors and snap-freeze in liquid nitrogen or fix in formalin.
- RNA Analysis (qRT-PCR):
  - Extract total RNA from frozen tumor tissue.
  - Perform reverse transcription to generate cDNA.
  - Use quantitative PCR (qPCR) to measure the mRNA expression levels of p53 target genes such as CDKN1A (p21), MDM2, and PUMA.[6] Expression levels are typically normalized to a housekeeping gene (e.g., GAPDH). Studies show a significant, dosedependent induction of p21, MDM2, and PUMA mRNA in tumors following Milademetan treatment, often peaking around 4-8 hours post-dose.[6]
- Protein Analysis (Western Blot):
  - Extract total protein from frozen tumor tissue.
  - Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p21, MDM2, PUMA, total p53, and cleaved PARP.
  - Use an appropriate loading control (e.g., β-actin or GAPDH) for normalization.
- Serum Biomarker Analysis:



- Collect blood via cardiac puncture at the study endpoint.
- Isolate serum to measure levels of biomarkers like Macrophage Inhibitory Cytokine-1 (MIC-1), a p53-regulated protein, using an ELISA kit.[11]

### Conclusion

**Milademetan** has consistently demonstrated significant, dose-dependent anti-tumor efficacy in a variety of preclinical xenograft models harboring wild-type TP53.[5][6] Effective oral dosages typically range from 25 to 100 mg/kg administered daily, though intermittent schedules have also proven effective and may offer an improved therapeutic index.[5][6] The protocols and data presented here serve as a comprehensive guide for researchers designing in vivo studies to evaluate the therapeutic potential of **Milademetan**. Investigators should optimize these protocols based on their specific cell line, mouse strain, and experimental objectives.

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